molecular formula C16H11FO4 B8034896 (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Cat. No.: B8034896
M. Wt: 286.25 g/mol
InChI Key: OELNNLCVOSPGRU-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a complex organic compound that features both a fluorinated methoxyphenyl group and a hydroxylated benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-indol-3-yl)methanone: Similar structure but with an indole ring instead of a benzofuran.

    (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-thiophen-3-yl)methanone: Contains a thiophene ring instead of a benzofuran.

Uniqueness

The uniqueness of (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone lies in its combination of a fluorinated methoxyphenyl group and a hydroxylated benzofuran ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-20-15-6-9(17)2-4-11(15)16(19)13-8-21-14-5-3-10(18)7-12(13)14/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELNNLCVOSPGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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